
(4-Methylpiperidin-4-yl)methanol
Overview
Description
(4-Methylpiperidin-4-yl)methanol is a chemical compound with the molecular formula C7H15NO. It is a derivative of piperidine, a six-membered heterocyclic amine. The compound features a hydroxymethyl group attached to the fourth carbon of the piperidine ring, with a methyl group also attached to the same carbon. This structure imparts unique chemical and physical properties to the compound, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methylpiperidin-4-yl)methanol typically involves the reaction of piperidine derivatives with formaldehyde and hydrogen cyanide, followed by hydrolysis. Another common method is the reduction of 4-methylpiperidin-4-one using reducing agents such as sodium borohydride or lithium aluminum hydride .
Industrial Production Methods
Industrial production of this compound often employs catalytic hydrogenation of 4-methylpiperidin-4-one in the presence of a suitable catalyst, such as palladium on carbon. This method is favored for its efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
(4-Methylpiperidin-4-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like thionyl chloride and phosphorus tribromide are used for substitution reactions.
Major Products Formed
Oxidation: 4-Methylpiperidine-4-carboxylic acid.
Reduction: 4-Methylpiperidine.
Substitution: Various substituted piperidines depending on the reagent used.
Scientific Research Applications
(4-Methylpiperidin-4-yl)methanol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and as a building block for biologically active compounds.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of agrochemicals and as a solvent in various industrial processes
Mechanism of Action
The mechanism of action of (4-Methylpiperidin-4-yl)methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxymethyl group can form hydrogen bonds with active sites of enzymes, modulating their activity. Additionally, the compound can interact with neurotransmitter receptors, influencing signal transduction pathways in the nervous system .
Comparison with Similar Compounds
Similar Compounds
4-Piperidinemethanol: Lacks the methyl group at the fourth carbon.
1-Methyl-4-piperidinemethanol: Has a methyl group attached to the nitrogen atom instead of the fourth carbon.
4-(Hydroxymethyl)piperidine: Similar structure but without the methyl group at the fourth carbon
Uniqueness
(4-Methylpiperidin-4-yl)methanol is unique due to the presence of both a hydroxymethyl and a methyl group at the fourth carbon of the piperidine ring. This dual substitution imparts distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research and industry .
Biological Activity
(4-Methylpiperidin-4-yl)methanol, a compound with a piperidine ring, has garnered attention for its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a hydroxymethyl group. Its structure can be represented as follows:
Unique Characteristics
- Hydroxymethyl Group : Enhances reactivity and potential interactions with biological targets.
- Piperidine Ring : Provides a framework for various pharmacological interactions.
This compound interacts with specific molecular targets, primarily through its hydroxyl and piperidine functionalities. It acts as a ligand that can bind to various receptors and enzymes, modulating their activity.
Key Mechanisms:
- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in critical biochemical pathways.
- Receptor Interaction : Potential interactions with neurotransmitter systems like serotonin and dopamine may suggest neuropharmacological applications.
Pharmacological Effects
Research indicates that this compound exhibits several biological activities:
- Antioxidant Activity : Compounds with similar structures often demonstrate the ability to scavenge free radicals.
- Anti-inflammatory Effects : Potential to reduce inflammation through modulation of inflammatory pathways.
- Neuropharmacological Effects : Implications in treating conditions related to neurotransmitter dysregulation.
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
Study | Findings |
---|---|
Study 1 | Demonstrated significant inhibition of PqsD enzyme in Pseudomonas aeruginosa, affecting quorum sensing and biofilm formation. |
Study 2 | Investigated the compound's interaction with serotonin receptors, suggesting potential antidepressant properties. |
Study 3 | Evaluated antioxidant activities in vitro, indicating its role in reducing oxidative stress. |
Medicinal Chemistry
The compound is being explored for its potential therapeutic applications, particularly in developing drugs targeting specific receptors or enzymes involved in neurological disorders and inflammation.
Industrial Uses
In the industrial sector, this compound can serve as a building block for synthesizing more complex molecules, including specialty chemicals and materials.
Q & A
Basic Questions
Q. What are the common synthetic routes for (4-Methylpiperidin-4-yl)methanol, and how do reaction conditions influence yield and purity?
- Methodology : The synthesis typically involves alkylation of piperidine derivatives. For example, introducing the methyl group at the 4-position can be achieved via alkylation with methyl iodide or similar reagents under basic conditions (e.g., sodium hydride or potassium carbonate). Subsequent oxidation or reduction steps may introduce the hydroxymethyl group.
- Key Factors :
- Temperature : Elevated temperatures (50–80°C) improve reaction kinetics but may increase side products.
- Catalysts : Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhances alkylation efficiency.
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization improves purity.
- Data : Typical yields range from 60–85% depending on solvent polarity and base strength .
Q. How is the structural characterization of this compound performed, and what spectral data are indicative of its conformation?
- Techniques :
- NMR : H NMR shows distinct peaks for the methyl group (δ 1.2–1.4 ppm, singlet) and hydroxymethyl protons (δ 3.4–3.6 ppm, broad). C NMR confirms the quaternary carbon at the 4-position (δ 45–50 ppm) .
- XRD : Single-crystal X-ray diffraction (using SHELX software) reveals the chair conformation of the piperidine ring and spatial orientation of substituents .
- MS : Molecular ion peak [M+H] at m/z 144.2 (calculated for CHNO).
Advanced Research Questions
Q. What strategies optimize the stereoselective synthesis of this compound derivatives, particularly for chiral analogs?
- Chiral Resolution : Use of chiral auxiliaries (e.g., Evans’ oxazolidinones) or enantioselective catalysis (e.g., Jacobsen’s catalysts) to control stereochemistry at the 4-position .
- Dynamic Resolution : Kinetic resolution during crystallization or enzymatic catalysis (lipases) to separate enantiomers.
- Case Study : A 2023 study achieved 92% enantiomeric excess (ee) using a chiral palladium complex, though scalability remains a challenge .
Q. How do computational models (e.g., DFT, molecular docking) predict the reactivity and biological interactions of this compound?
- DFT Studies : Predict frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites. For example, the hydroxymethyl group shows high electron density, favoring hydrogen bonding in biological systems .
- Docking Simulations : AutoDock Vina predicts moderate binding affinity (ΔG ≈ -7.2 kcal/mol) with serotonin receptors, suggesting CNS activity. Limitations include solvation effects and force field inaccuracies .
Q. What contradictions exist in reported biological activities of this compound analogs, and how can they be resolved?
- Contradictions : Some studies report anti-inflammatory activity (IC ≈ 10 μM), while others show no effect. This may arise from differences in assay conditions (e.g., cell lines, endotoxin levels).
- Resolution : Standardize assays (e.g., LPS-induced RAW264.7 macrophages) and validate via orthogonal methods (ELISA, qPCR) .
Q. How does the steric and electronic environment of the 4-methyl group influence the compound’s reactivity in substitution reactions?
- Steric Effects : The 4-methyl group hinders axial nucleophilic attack, favoring equatorial substitution (e.g., SN2 reactions with alkyl halides).
- Electronic Effects : Methyl donation slightly increases ring basicity (pK ≈ 8.5 vs. 7.9 for unsubstituted piperidine), altering protonation states in catalytic reactions .
Q. What advanced techniques are used to analyze degradation pathways and stability of this compound under varying pH and temperature?
Properties
IUPAC Name |
(4-methylpiperidin-4-yl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-7(6-9)2-4-8-5-3-7/h8-9H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZYORTYWJFJBDE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCNCC1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20626367 | |
Record name | (4-Methylpiperidin-4-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20626367 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
297172-16-8 | |
Record name | (4-Methylpiperidin-4-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20626367 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (4-methylpiperidin-4-yl)methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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